
TC-N 1752
Übersicht
Beschreibung
TC-N 1752 ist ein potenter und oral wirksamer Inhibitor des Natriumkanals Nav1.7. Es hat in verschiedenen Schmerzmodellen eine signifikante analgetische Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Schmerzmanagementforschung macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von TC-N 1752 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktionen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für this compound sind nicht öffentlich zugänglich. Typischerweise werden solche Verbindungen in spezialisierten Anlagen mit strengen Qualitätskontrollmaßnahmen hergestellt, um eine hohe Reinheit und Konsistenz zu gewährleisten .
Analyse Chemischer Reaktionen
Biochemical Interactions with Sodium Channels
TC-N 1752 exhibits selective inhibition of NaV isoforms through direct pore-blocking mechanisms. Key findings include:
- IC₅₀ Values :
- Mechanism : Binds preferentially to the inactivated state of NaV channels, stabilizing the fast-inactivated conformation via interactions with the S6 segments of domains II and IV (D2S6 and D4S6) .
Structural Basis for Inhibition
High-resolution cryo-EM structures (e.g., NaV1.7-TC-N 1752 complex) reveal:
- Binding Sites :
- Key Interactions :
Pharmacological Selectivity and Comparative Data
Compound | NaV1.7 IC₅₀ (μM) | NaV1.8 IC₅₀ (μM) | NaV1.9 IC₅₀ (μM) |
---|---|---|---|
This compound | 0.2 | 0.1 | 1.6 |
Tetracaine | 0.4 | 0.3 | 4.2 |
Mexiletine | 19 | 18 | >100 |
Benzocaine | – | 133 | >100 |
Analgesic Efficacy
- Formalin Pain Model : this compound significantly reduces pain-related behaviors in rodent models, correlating with its NaV1.7 inhibition .
- State-Dependent Action : Higher potency during prolonged depolarization (e.g., neuropathic pain conditions) .
Chemical Stability and Reactivity
Wissenschaftliche Forschungsanwendungen
Neuropathic Pain Treatment
TC-N 1752 has shown efficacy in treating neuropathic pain conditions through its action on NaV1.7 channels, which are implicated in pain signaling pathways. Studies have demonstrated that this compound can effectively reduce pain in various animal models, including the formalin pain model, which is commonly used to assess analgesic properties .
Analgesic Efficacy
The analgesic efficacy of this compound was evaluated in several studies:
- Formalin Pain Model : Demonstrated significant reduction in pain response.
- Zebrafish Model : Used for unbiased analgesic discovery, showing promise for further research into its effects on nociception .
Case Study: Inhibition of Nav1.9
In a detailed study examining the inhibition of NaV1.9 by this compound, researchers found that the compound effectively blocked sodium currents associated with this channel subtype, highlighting its potential for treating conditions such as chronic pain and epilepsy .
Structural Insights
Recent structural studies using cryo-electron microscopy revealed how this compound binds to NaV1.7, leading to conformational changes that stabilize the channel in an inactive state . This understanding could guide the development of more effective sodium channel inhibitors.
Wirkmechanismus
TC-N 1752 exerts its effects by inhibiting the Nav1.7 sodium channel. This inhibition reduces the influx of sodium ions, which in turn decreases neuronal excitability and pain signaling. The compound also inhibits other sodium channels, including Nav1.3, Nav1.4, Nav1.5, and Nav1.8, with varying degrees of potency .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tetrodotoxin: Ein potenter Natriumkanalblocker mit einem anderen Wirkmechanismus.
Lidocain: Ein Lokalanästhetikum, das ebenfalls Natriumkanäle hemmt, aber mit einem breiteren Wirkungsspektrum.
Carbamazepin: Ein Antikonvulsivum, das Natriumkanäle hemmt und zur Behandlung von neuropathischen Schmerzen eingesetzt wird
Einzigartigkeit
TC-N 1752 ist einzigartig in seiner hohen Potenz und Selektivität für den Nav1.7-Natriumkanal. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die Rolle von Nav1.7 bei der Schmerzsignalübertragung zu untersuchen und gezielte Schmerztherapien zu entwickeln .
Biologische Aktivität
TC-N 1752 is a synthetic compound recognized for its selective inhibition of voltage-gated sodium channels, particularly the human sodium channel subtype NaV1.7. This compound has garnered attention for its potential therapeutic applications in pain management and other neurological disorders associated with sodium channel dysregulation.
This compound exerts its biological activity primarily through the inhibition of sodium channels, which are crucial for the propagation of action potentials in neurons. The compound has shown significant inhibitory effects on various sodium channel subtypes, with reported IC50 values indicating its potency:
Sodium Channel Subtype | IC50 (μM) |
---|---|
hNaV1.7 | 0.17 |
hNaV1.3 | 0.3 |
hNaV1.4 | 0.4 |
hNaV1.5 | 1.1 |
hNaV1.9 | 1.6 |
These values demonstrate that this compound is particularly effective against NaV1.7, a target implicated in chronic pain conditions, making it a candidate for pain relief therapies .
Pharmacological Profile
The pharmacological profile of this compound indicates its potential utility in treating various pain-related disorders, including neuropathic pain and inflammatory responses. In vivo studies have shown that this compound exhibits analgesic efficacy in models of pain:
- Formalin Model : Administered doses of this compound (3-30 mg/kg) demonstrated dose-dependent analgesic effects.
- Thermal Hyperalgesia : The compound reduced thermal hyperalgesia induced by inflammation.
The compound's ability to attenuate sensitization in C-fiber nociceptors further supports its role as a therapeutic agent in managing pain .
Case Studies and Research Findings
Research studies have explored the biological activity of this compound through various experimental setups:
-
In Vitro Studies :
- The compound was tested on NaV channels under different physiological conditions, revealing a state-dependent inhibition pattern.
- Notably, the IC50 for hNaV1.7 was found to be significantly lower when channels were partially inactivated, suggesting that this compound may be more effective during certain states of channel activity .
- Animal Models :
Comparison with Other Sodium Channel Inhibitors
This compound's selectivity for NaV1.7 over other sodium channels minimizes potential side effects associated with broader sodium channel blockers. A comparative analysis with other known sodium channel inhibitors is presented below:
Compound | IC50 (μM) for hNaV1.7 | IC50 (μM) for hNaV1.8 |
---|---|---|
This compound | 0.17 | 0.1 |
Tetracaine | 0.4 | 0.3 |
Mexiletine | 19 | 18 |
Benzocaine | 133 | Not applicable |
This table illustrates this compound's superior potency compared to other compounds, particularly highlighting its low IC50 values .
Eigenschaften
IUPAC Name |
N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N6O3/c1-16-21(31-17(2)35)4-3-5-22(16)32-23-29-15-30-24(33-23)34-12-10-19(11-13-34)36-14-18-6-8-20(9-7-18)37-25(26,27)28/h3-9,15,19H,10-14H2,1-2H3,(H,31,35)(H,29,30,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKAFHZJICDACE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C)NC2=NC(=NC=N2)N3CCC(CC3)OCC4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that TC-N 1752 is less potent on Nav1.9 compared to other Nav channel subtypes. What could explain this difference in potency?
A: While the study confirms that this compound interacts with the canonical local anesthetic (LA) binding region on Domain 4 S6 of Nav1.9, it exhibits lower potency compared to its effects on other Nav subtypes []. This difference could be attributed to a unique lysine residue (K799) within the Nav1.9 Domain 2 S6 pore domain. This residue, located near the LA binding site, is not present in other Nav subtypes. When this lysine is mutated to the consensus asparagine (K799N), the potency of this compound actually decreases []. This suggests that K799 plays a role in the interaction between this compound and Nav1.9, potentially influencing the binding orientation or access to the binding site. Further research is needed to fully elucidate the structural basis for this observed difference in potency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.